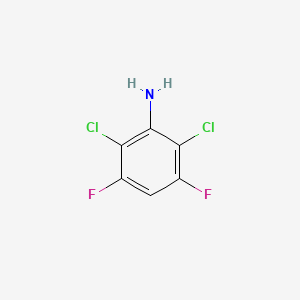

2,6-Dichloro-3,5-difluoroaniline

Description

2,6-Dichloro-3,5-difluoroaniline is a halogenated aniline derivative with a benzene ring substituted by chlorine atoms at positions 2 and 6, fluorine atoms at positions 3 and 5, and an amine group at position 1. This compound is of interest in agrochemical and pharmaceutical synthesis due to the electronic and steric effects imparted by its substituents. The arrangement of halogens creates a highly electron-deficient aromatic ring, influencing its reactivity in cross-coupling reactions and electrophilic substitutions.

Properties

IUPAC Name |

2,6-dichloro-3,5-difluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-4-2(9)1-3(10)5(8)6(4)11/h1H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQPOOIXRNUPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)N)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation with Palladium

Palladium-catalyzed hydrogenation under basic conditions is a common method for nitro-group reduction. However, standard protocols often lead to concurrent hydrodechlorination. For example, reducing 2,6-dichloro-3,5-difluoronitrobenzene with Pd/C and magnesium oxide (MgO) at 45–130°C yielded 3,5-difluoroaniline and 2,6-difluoroaniline as primary products, with complete dechlorination observed. To mitigate this, modifying reaction conditions—such as lowering hydrogen pressure or employing selective inhibitors—may suppress chlorine loss.

Alternative Reducing Agents

Non-catalytic reduction methods, such as using iron in hydrochloric acid (Fe/HCl) or ammonium sulfide, offer potential pathways to retain chlorine atoms. While these methods are less explored in patent literature, their selectivity for nitro groups over carbon-halogen bonds could prove advantageous. For instance, Fe/HCl systems reduce nitro groups to amines without attacking aryl chlorides under controlled acidic conditions.

Halogen Exchange Fluorination of Trichlorobenzene Derivatives

Regioselective fluorination of polychlorinated benzene precursors provides a foundational route to 2,6-dichloro-3,5-difluoronitrobenzene, a key intermediate.

Alkali Metal Fluoride Substitution

Reacting 2,4,5-trichloronitrobenzene with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) at 160–200°C replaces specific chlorines with fluorines. This yields 5-chloro-2,4-difluoronitrobenzene, which undergoes subsequent chlorination-denitration to form 1,3-dichloro-4,6-difluorobenzene. Nitration of this intermediate in oleum and mixed acid (H2SO4/HNO3) at 20–50°C introduces a nitro group at the 2-position, yielding 2,6-dichloro-3,5-difluoronitrobenzene.

Table 1: Halogen Exchange and Nitration Conditions

Copper-Catalyzed Amination of 2,6-Dichloro-1,3,5-trifluorobenzene

Direct amination of halogenated benzene derivatives offers a streamlined route to this compound.

Ammonia Substitution under High-Temperature Conditions

Heating 2,6-dichloro-1,3,5-trifluorobenzene with aqueous ammonia (25% NH3) and copper catalysts (e.g., CuCl, CuI) at 200–300°C replaces a fluorine atom with an amino group. This method, adapted from EP 460 639, achieves selective amination at the 4-position, yielding this compound. Reaction times exceeding 60 hours and elevated temperatures are critical for maximizing conversion.

Table 2: Copper-Catalyzed Amination Parameters

Multi-Step Synthesis from 1,3,5-Trichlorobenzene

A sequential halogenation-nitration-reduction strategy starting from 1,3,5-trichlorobenzene demonstrates industrial scalability.

Fluorination and Nitration Sequence

-

Fluorination : Treating 1,3,5-trichlorobenzene with KF in sulfolane at 180°C replaces two chlorines, yielding 1,3-dichloro-5-fluorobenzene.

-

Nitration : Nitration in fuming sulfuric acid introduces a nitro group at the 2-position, forming 2,6-dichloro-3-fluoronitrobenzene.

-

Reduction : Selective reduction using SnCl2 in HCl preserves chlorine atoms, yielding 2,6-dichloro-3-fluoroaniline. Subsequent fluorination via halogen exchange completes the synthesis.

Challenges and Selectivity Considerations

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3,5-difluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms.

Reduction Reactions: The nitro group in the intermediate can be reduced to an amino group using hydrogen and a palladium catalyst.

Oxidation Reactions: Although less common, the amino group can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

Hydrogen and Palladium Catalyst: Used for the reduction of nitro groups to amino groups.

Alkali Metal Fluoride: Employed in the fluorination steps of the synthesis.

Mixed Acid (Sulfuric Acid/Nitric Acid): Utilized in the nitration reactions.

Major Products

The major product of interest is this compound itself, which can be further derivatized for various applications.

Scientific Research Applications

Scientific Research Applications

DCDFAn has been utilized in numerous scientific research applications:

1. Organic Synthesis:

- Intermediate in Chemical Reactions: DCDFAn serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization in complex organic syntheses .

2. Biological Studies:

- Enzyme Inhibition: Research indicates that DCDFAn may inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This property is crucial for understanding its pharmacokinetics and potential therapeutic applications .

- Antimicrobial Activity: Preliminary studies have shown that DCDFAn exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibacterial agents .

3. Environmental Chemistry:

- Toxicological Studies: DCDFAn’s interaction with biological systems has prompted investigations into its environmental impact and potential toxicity, particularly regarding its effects on aquatic organisms .

Industrial Applications

1. Dyes and Pigments:

- DCDFAn is used in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. The presence of halogens enhances the dyeing properties of the final products.

2. Agrochemicals:

- As a key intermediate, DCDFAn is involved in synthesizing herbicides and pesticides, contributing to agricultural productivity while ensuring environmental safety through controlled application methods .

3. Pharmaceuticals:

- The compound's role as a precursor in drug development is under exploration. Its unique electronic properties may enhance the efficacy of pharmaceutical compounds derived from it .

Case Studies

Several notable studies highlight the applications of DCDFAn:

1. Antimicrobial Activity Study:

A peer-reviewed study evaluated the effectiveness of DCDFAn against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at specific concentrations, warranting further investigation into its potential as an antimicrobial agent.

2. Enzyme Inhibition Study:

Research focused on the inhibition of cytochrome P450 enzymes by DCDFAn revealed that it could significantly affect enzyme activity crucial for drug metabolism. These findings are essential for assessing the compound's safety profile in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,5-difluoroaniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring influences its reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

2,6-Dichloro-3,5-difluoroaniline

- Substituents : Cl (2,6), F (3,5), NH₂ (1).

- Electronic Effects : The alternating Cl and F groups create strong electron-withdrawing effects via inductive forces, deactivating the ring and directing subsequent reactions to specific positions.

3,5-Difluoroaniline

- Substituents : F (3,5), NH₂ (1) .

- Comparison : Lacks chlorine substituents, resulting in a less electron-deficient ring. This increases reactivity in electrophilic aromatic substitution compared to the main compound.

3,5-Dichloro-2,4-difluoroaniline

- Substituents : Cl (3,5), F (2,4), NH₂ (1) .

- Comparison : The adjacent Cl and F groups at positions 2–5 alter resonance effects. The steric hindrance near the amine group may reduce nucleophilicity compared to the main compound.

2,6-Dibromo-3,5-dichloro-4-fluoroaniline

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Boiling/Melting Points* | Solubility Trends |

|---|---|---|---|---|

| This compound | 217.99 (calculated) | Cl (2,6), F (3,5) | High (estimated) | Low in non-polar solvents |

| 3,5-Difluoroaniline | 129.11 | F (3,5) | Moderate | Moderate in polar solvents |

| 3,5-Dichloro-2,4-difluoroaniline | 217.99 (calculated) | Cl (3,5), F (2,4) | High (estimated) | Similar to main compound |

| 2,6-Dibromo-3,5-dichloro-4-fluoroaniline | 337.80 | Br (2,6), Cl (3,5), F (4) | Very high | Low due to Br/Cl bulk |

*Note: Exact boiling/melting points are unavailable in provided evidence; values inferred from substituent effects.

Biological Activity

2,6-Dichloro-3,5-difluoroaniline (DCDF) is a halogenated aromatic amine known for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DCDF has the chemical formula C₆H₃Cl₂F₂N and features two chlorine atoms and two fluorine atoms attached to a benzene ring with an amino group (-NH₂). Its unique halogenation pattern influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃Cl₂F₂N |

| Molecular Weight | 195.00 g/mol |

| Melting Point | Not specified |

| Solubility | Moderately soluble in organic solvents |

The biological activity of DCDF is largely attributed to its ability to interact with various biomolecules, including proteins and enzymes. It can act as an inhibitor or activator of specific biochemical pathways, which may lead to various physiological effects.

- Enzyme Inhibition : DCDF has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Cell Signaling Modulation : The compound may interfere with signaling pathways critical for cell proliferation and apoptosis, suggesting its relevance in cancer research.

Toxicological Profile

DCDF is considered moderately toxic. Exposure can lead to skin and eye irritation, respiratory issues upon inhalation, and gastrointestinal distress if ingested. Its toxicity profile necessitates careful handling in laboratory settings.

Case Studies

- Anticancer Activity : A study explored the effects of DCDF on cancer cell lines, demonstrating that it can induce apoptosis in specific types of cancer cells by modulating apoptotic pathways. This suggests potential applications in cancer therapeutics.

- Environmental Impact : Research indicates that DCDF can affect aquatic organisms, leading to bioaccumulation and potential ecological risks. Studies have shown altered reproductive behaviors in fish exposed to low concentrations of the compound.

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique biological activities of DCDF:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 3,5-Difluoroaniline | Moderate toxicity | Lacks chlorine substituents |

| 2,4-Dichloro-3,5-difluoroaniline | Similar enzymatic inhibition | Different chlorination pattern |

| 2-Chloro-3,5-difluoroaniline | Lower reactivity | Contains one chlorine atom |

Applications in Medicinal Chemistry

DCDF serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it a candidate for further research into new drug formulations targeting specific diseases.

Synthesis Pathways

The synthesis of DCDF can be achieved through various methods involving halogenation reactions and subsequent transformations:

- Halogenation of Aniline Derivatives : Utilizing chlorination and fluorination techniques to introduce halogen groups at specific positions on the aniline ring.

- Reduction Reactions : Converting nitro derivatives into amines using reducing agents like hydrogen gas or metal catalysts.

Q & A

Q. What are the optimal synthetic routes for 2,6-Dichloro-3,5-difluoroaniline, and how can purity be maximized?

Methodological Answer: Synthesis typically involves halogenation and fluorination of aniline derivatives. Key steps include:

- Substituent Introduction: Sequential halogenation (Cl) and fluorination (F) under controlled conditions (e.g., using Cl₂ gas or SO₂Cl₂ for chlorination and KF/18-crown-6 for fluorination) .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >97% purity .

- Quality Control: Monitor reactions via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer: Use a multi-technique approach:

- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, NH₂ protons at δ 4.5–5.0 ppm) .

- Mass Spectrometry: High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 198.96 for C₆H₃Cl₂F₂N) .

- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry and intermolecular interactions (if single crystals are obtainable) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Refer to safety data sheets (SDS) and implement:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles due to skin/eye irritation risks .

- Ventilation: Use fume hoods to avoid inhalation of vapors .

- Storage: Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The chlorine and fluorine substituents impact reactivity via:

- Electronic Effects: Fluorine’s strong electron-withdrawing nature deactivates the ring, directing electrophilic substitution to meta/para positions. Chlorine enhances stability of intermediates in Suzuki couplings .

- Steric Effects: The 2,6-dichloro substitution creates steric hindrance, requiring bulky ligands (e.g., XPhos) in palladium-catalyzed reactions . Table 1: Substituent Effects on Reaction Yields

| Catalyst System | Yield (%) | Reference |

|---|---|---|

| Pd(OAc)₂/XPhos | 78 | |

| CuI/1,10-phenanthroline | 45 |

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer: Discrepancies often arise from assay variability or impurities. Mitigate by:

- Standardizing Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition studies) and negative controls .

- Analytical Replicates: Perform triplicate HPLC-MS analyses to confirm compound integrity before bioassays .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ variations) .

Q. What strategies are effective for studying this compound’s interactions with biological targets?

Methodological Answer: Employ biophysical and computational methods:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to proteins like kinases .

- Molecular Docking: Use AutoDock Vina to model interactions with active sites (e.g., fibroblast growth factor receptor) .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectral data (e.g., NMR shifts)?

Methodological Answer: Potential causes include solvent effects or tautomerism. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.